molecular formula C25H23NO5 B1510663 Fmoc-2-Methoxy-D-Phenylalanine CAS No. 170642-30-5

Fmoc-2-Methoxy-D-Phenylalanine

Cat. No.: B1510663
CAS No.: 170642-30-5
M. Wt: 417.5 g/mol
InChI Key: CBCSNZJHURMDMO-JOCHJYFZSA-N
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Description

Fmoc-2-Methoxy-D-Phenylalanine: is a synthetic amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group attached to the amino group of D-phenylalanine, with a methoxy group on the benzene ring. This compound is widely used in peptide synthesis and various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Fmoc Protection: The Fmoc group is introduced to the amino group of D-phenylalanine through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.

  • Methoxylation: The phenylalanine derivative undergoes methoxylation, where a methoxy group is introduced to the benzene ring using reagents like dimethyl sulfate or methyl iodide under basic conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

  • Batch Reactor Systems: Large reactors are used to carry out the Fmoc protection and methoxylation reactions.

  • Purification Techniques: Advanced purification methods such as recrystallization, chromatography, and filtration are employed to obtain the final product with high purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, often involving the conversion of the methoxy group to a hydroxyl group.

  • Reduction: Reduction reactions can be performed to convert the Fmoc-protected amino group to a free amine.

  • Substitution: Substitution reactions can occur at the benzene ring, particularly at the methoxy position.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Various electrophiles and nucleophiles are used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Hydroxy derivatives of this compound.

  • Reduction Products: Free amine derivatives of this compound.

  • Substitution Products: Substituted benzene derivatives with different functional groups.

Scientific Research Applications

Chemistry: Fmoc-2-Methoxy-D-Phenylalanine is extensively used in peptide synthesis as a building block for the construction of complex peptides and proteins. Its Fmoc protection allows for selective deprotection and coupling reactions.

Biology: The compound is utilized in the study of protein interactions and enzyme activities. It serves as a substrate or inhibitor in various biological assays.

Medicine: this compound is employed in drug discovery and development, particularly in the design of peptide-based therapeutics. Its unique structure makes it suitable for targeting specific biological pathways.

Industry: The compound is used in the manufacturing of diagnostic reagents and research tools. Its stability and reactivity make it valuable in various industrial applications.

Mechanism of Action

Molecular Targets and Pathways: Fmoc-2-Methoxy-D-Phenylalanine exerts its effects through interactions with specific enzymes and receptors. The Fmoc group enhances its binding affinity to target molecules, while the methoxy group influences its biological activity.

Pathways Involved:

  • Peptide Bond Formation: The compound participates in peptide bond formation during protein synthesis.

  • Enzyme Inhibition: It can act as an inhibitor for certain enzymes, modulating their activity.

Comparison with Similar Compounds

  • Fmoc-D-Phenylalanine: Similar to Fmoc-2-Methoxy-D-Phenylalanine but without the methoxy group.

  • Fmoc-2,4-Dimethyl-DL-Phenylalanine: Contains additional methyl groups on the benzene ring.

  • Fmoc-\u03B1-Methyl-D-Phenylalanine: Features a methyl group on the alpha carbon of the amino acid.

Uniqueness: this compound stands out due to its methoxy group, which provides unique chemical and biological properties compared to its analogs. This modification enhances its reactivity and specificity in various applications.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-30-23-13-7-2-8-16(23)14-22(24(27)28)26-25(29)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-13,21-22H,14-15H2,1H3,(H,26,29)(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCSNZJHURMDMO-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745228
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-methoxy-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170642-30-5
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2-methoxy-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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